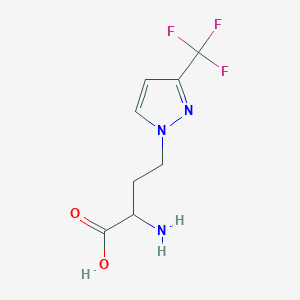
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile is an organic compound with the molecular formula C6HClFIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of halogen atoms (chlorine, fluorine, and iodine) and a nitrile group attached to the pyridine ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile typically involves multi-step reactions starting from simpler pyridine derivativesThe reaction conditions often require the use of iodine and a suitable solvent, with purification achieved through crystallization or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
- Reacting 2-chloro-3-fluoropyridine with iodine.
- Purifying the product through crystallization.
- Introducing the nitrile group via a suitable reagent.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted by other groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or palladium catalysts can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens .
Scientific Research Applications
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be involved in the synthesis of drugs or drug intermediates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile exerts its effects depends on its specific application. In general, the presence of multiple halogen atoms and a nitrile group can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors in biological systems, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoro-3-iodopyridine: Similar structure but lacks the nitrile group.
2-Chloro-3-fluoro-4-iodopyridine: Differently positioned halogen atoms.
2-Chloro-4-iodopyridine-3-carbonitrile: Similar but with different halogen arrangement.
Uniqueness
2-Chloro-3-fluoro-5-iodopyridine-4-carbonitrile is unique due to its specific combination of halogen atoms and a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and applications.
Properties
Molecular Formula |
C6HClFIN2 |
|---|---|
Molecular Weight |
282.44 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C6HClFIN2/c7-6-5(8)3(1-10)4(9)2-11-6/h2H |
InChI Key |
HAEUHESADIPDNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


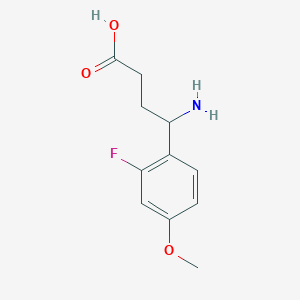
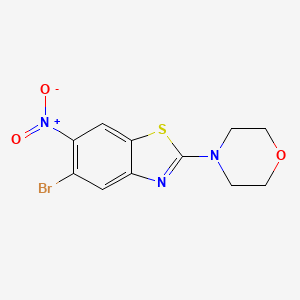
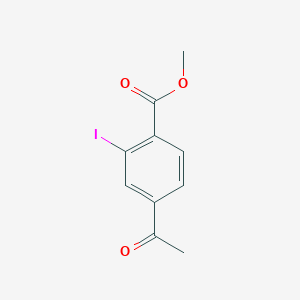
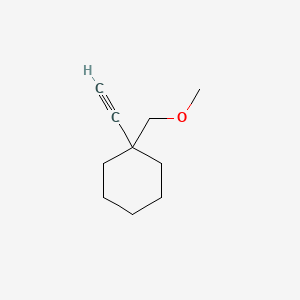
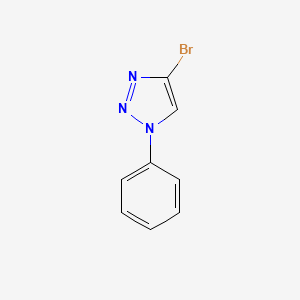
![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
![6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554018.png)

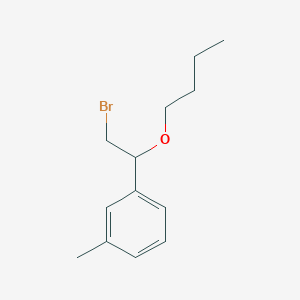
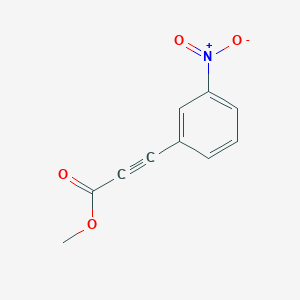
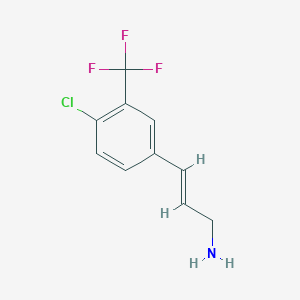
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B13554034.png)

